6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Beschreibung
The compound 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a piperazine moiety substituted with a 4-methoxyphenyl group and a 4-methylphenylamine substituent on the triazine core. Triazine derivatives are widely explored for their biological activities, including antiparasitic, anticancer, and receptor modulation properties, often influenced by substituent variations .
Eigenschaften
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-3-5-17(6-4-16)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFNFKNWDFDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine core.
Attachment of Methoxyphenyl and Methylphenyl Groups: These groups are introduced through further substitution reactions, often involving the use of specific reagents like methoxyphenylboronic acid and methylphenylboronic acid in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and boronic acids are commonly employed in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl and methylphenyl groups.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Variations in Piperazine Substituents
The piperazine ring’s substitution pattern significantly impacts molecular interactions and bioactivity. Key comparisons include:
Key Insight: The 4-methoxyphenyl group in the target compound may offer a balance between solubility (via methoxy) and receptor affinity compared to halogenated or non-polar analogs.
Variations in Triazine-Attached Aryl Groups
The aryl group on the triazine core modulates steric and electronic interactions:
Key Insight: The 4-methylphenyl group in the target compound likely optimizes steric compatibility in receptor binding compared to bulkier substituents like phenoxyphenyl.
Functional Group Additions
Additional functional groups can drastically alter pharmacological profiles:
Key Insight : The absence of complex functional groups in the target compound suggests a focus on optimizing core interactions, possibly for receptor-targeted therapies.
Biologische Aktivität
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. The structure includes:
- A triazine core that provides a scaffold for various substitutions.
- A piperazine moiety , which is often associated with enhanced bioactivity and receptor interaction.
- Methoxy and methyl substituents that can influence pharmacokinetic properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines:
- Topoisomerase Inhibition : Triazines are known to inhibit topoisomerase II, an enzyme crucial for DNA replication. For instance, a related compound exhibited an IC50 value of 57.6 µM against topoisomerase II .
- Cytotoxicity : Compounds with similar structures demonstrated cytotoxic effects on HepG2 (IC50 = 20.53 µM) and MCF-7 (IC50 = 129.0 µM) cell lines . These findings suggest that the compound could be effective in targeting specific cancer types.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Triazines have been shown to inhibit various kinases involved in cancer progression and survival pathways .
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/AKT/mTOR .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazine derivatives:
- Substitution Patterns : The presence of piperazine and methoxy groups has been correlated with improved binding affinity to target proteins and enhanced bioactivity.
- Diversity in Substituents : Variations in substituents on the triazine ring can significantly alter the compound's potency and selectivity .
Case Studies
Several studies have evaluated the pharmacological profile of triazine derivatives:
- Study on Antitumor Activity : A series of triazine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. One compound showed significant activity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
- In Vivo Studies : Animal models have demonstrated that certain triazine derivatives can reduce tumor size significantly compared to control groups, supporting their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
